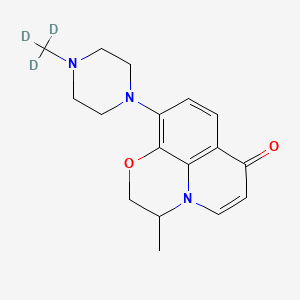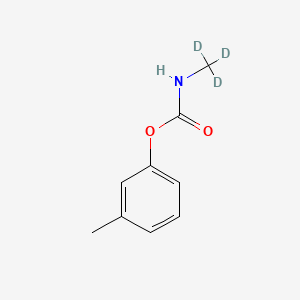
Metolcarb-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metolcarb-d3 is a deuterium-labeled version of Herniarin, a natural coumarin found in some flowering plants. Herniarin is known for its antitumor properties . The deuterium labeling makes this compound useful in various scientific research applications, particularly in the study of pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
The synthesis of Metolcarb-d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Herniarin molecule. This process is typically carried out using custom synthesis services that ensure the precise incorporation of deuterium atoms . The reaction conditions and specific synthetic routes are often proprietary and tailored to achieve high purity and yield of the deuterium-labeled compound .
Chemical Reactions Analysis
Metolcarb-d3, like its parent compound Herniarin, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Metolcarb-d3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Metolcarb-d3 is similar to that of Herniarin. Herniarin exerts its effects by interacting with specific molecular targets and pathways involved in cell growth and apoptosis. The deuterium labeling in this compound allows for more precise tracking and analysis of these interactions in various biological systems . The molecular targets and pathways involved include those related to antitumor activity, such as the inhibition of cell proliferation and induction of programmed cell death .
Comparison with Similar Compounds
Metolcarb-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds like Herniarin. The deuterium atoms in this compound provide enhanced stability and allow for more accurate tracking in scientific studies . Similar compounds include:
Herniarin: The parent compound, known for its natural occurrence and antitumor properties.
Other deuterium-labeled coumarins: These compounds share similar labeling techniques but may differ in their specific biological activities and applications.
This compound stands out due to its specific labeling and the extensive research applications it supports, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
(3-methylphenyl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C9H11NO2/c1-7-4-3-5-8(6-7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11)/i2D3 |
InChI Key |
VOEYXMAFNDNNED-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC=CC(=C1)C |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)
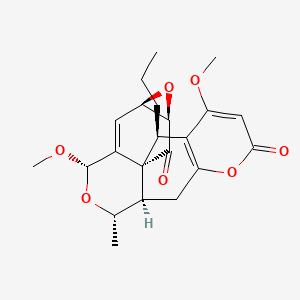
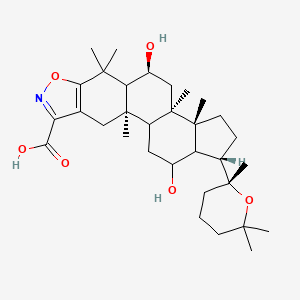
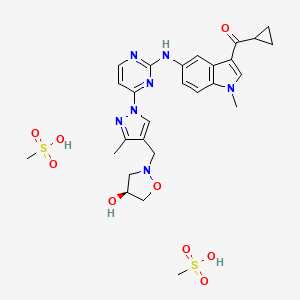
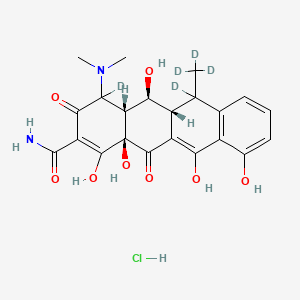
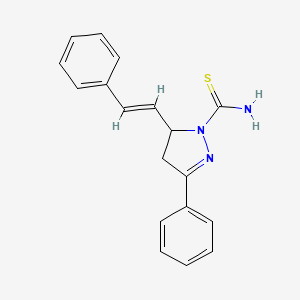
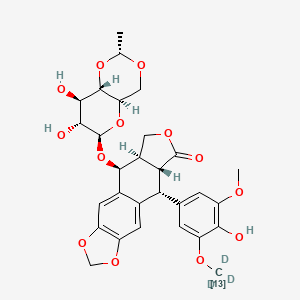

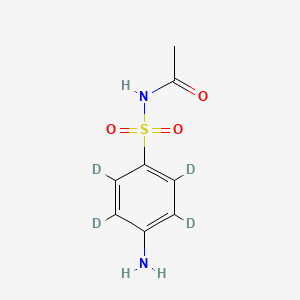
![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)

